1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Overview
Description
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a 1h-pyrazol-1-yl moiety have been reported to interact with various targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been reported to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biological Activity
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H10FN2O |
Molecular Weight | 204.20 g/mol |
CAS Number | 1019073-03-0 |
IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its structural features, particularly the pyrazole moiety, which is known to interact with various biological targets. The fluoro group enhances the compound's binding affinity and stability, making it a promising candidate for drug development.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
In vitro studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .
Antibacterial and Antifungal Properties
The compound has also been evaluated for antibacterial and antifungal activities. Studies demonstrate that pyrazole derivatives can inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These effects are likely due to the ability of the pyrazole ring to interfere with bacterial enzyme systems .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This activity suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
Case Study 1: Anticancer Activity
A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties. One derivative showed an IC50 value of 0.30 nM against PDE10A, indicating potent inhibition with excellent selectivity over other phosphodiesterases .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, reporting significant COX inhibition with selectivity indices superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most active compounds demonstrated IC50 values comparable to diclofenac sodium .
Properties
IUPAC Name |
1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHMJVSVZTRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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